Product packaging for Fluorocholine F-18(Cat. No.:CAS No. 407582-13-2)

Fluorocholine F-18

Cat. No.: B10779374
CAS No.: 407582-13-2
M. Wt: 121.16 g/mol
InChI Key: PBVFROWIWWGIFK-KWCOIAHCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fluorocholine F-18 (¹⁸F-fluorocholine) is a positron-emitting radiopharmaceutical essential for oncological and endocrine research using Positron Emission Tomography (PET). Its primary mechanism of action is based on the uptake and incorporation of choline into phospholipid cell membranes. In proliferating cells, such as those in malignant tumors or hyperfunctioning parathyroid tissue, the activity of choline kinase is upregulated, leading to significantly increased uptake and intracellular trapping of this compound, thereby allowing for non-invasive visualization. In oncology research, this compound is particularly valuable for the study of prostate cancer. It is applied to investigate biochemical recurrence following curative treatments such as radical prostatectomy or radiotherapy, aiding in the localization of metastases in lymph nodes and bone . While its utility for initial T-staging within the prostate gland can be limited due to spatial resolution and non-specific uptake from benign conditions like prostatitis, it remains a crucial tool for detecting recurrent disease . Emerging research applications include the highly sensitive localization of parathyroid adenomas in primary hyperparathyroidism. Recent studies have demonstrated that this compound PET/CT exhibits superior sensitivity (approximately 95-97%) compared to conventional imaging techniques like cervical ultrasound and [99mTc]-MIBI scintigraphy, making it an excellent tracer for preoperative localization studies . The radiotracer is typically administered intravenously, with imaging protocols often employing dual time points (e.g., early at 5 minutes and delayed at 60 minutes post-injection) to optimize lesion-to-background contrast . This product is supplied as a solution for injection and must be handled by qualified researchers in appropriate facilities. This compound is strictly for Research Use Only and is not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H13FNO+ B10779374 Fluorocholine F-18 CAS No. 407582-13-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

407582-13-2

Molecular Formula

C5H13FNO+

Molecular Weight

121.16 g/mol

IUPAC Name

(18F)fluoranylmethyl-(2-hydroxyethyl)-dimethylazanium

InChI

InChI=1S/C5H13FNO/c1-7(2,5-6)3-4-8/h8H,3-5H2,1-2H3/q+1/i6-1

InChI Key

PBVFROWIWWGIFK-KWCOIAHCSA-N

Isomeric SMILES

C[N+](C)(CCO)C[18F]

Canonical SMILES

C[N+](C)(CCO)CF

Origin of Product

United States

Ii. Radiochemistry and Production Research Methodologies for Fluorocholine F 18

Fluorination and Radiosynthesis Techniques

The production of [¹⁸F]FCH primarily relies on the introduction of the positron-emitting radionuclide, fluorine-18, into a precursor molecule. This process, known as fluorination, is followed by radiosynthesis to yield the final product.

The most common method for synthesizing [¹⁸F]FCH is through a two-step nucleophilic substitution reaction. nih.govsnmjournals.orgproquest.com This process typically begins with the production of [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F reaction in a cyclotron. nih.gov The first step of the synthesis involves the generation of a reactive intermediate, [¹⁸F]fluorobromomethane ([¹⁸F]FCH₂Br). This is achieved through a nucleophilic substitution reaction where the [¹⁸F]fluoride anion attacks a suitable precursor, most commonly dibromomethane (B42720) (CH₂Br₂). snmjournals.orgopenmedscience.com This reaction is often facilitated by a phase-transfer catalyst, such as Kryptofix 2.2.2. (K2.2.2), in an anhydrous solvent like acetonitrile. snmjournals.orgopenmedscience.com

The second step involves the N-alkylation of a tertiary amine precursor, N,N-dimethylaminoethanol (DMAE), with the newly formed [¹⁸F]fluorobromomethane. snmjournals.orgopenmedscience.com This reaction results in the formation of [¹⁸F]Fluorocholine as a bromide salt. openmedscience.com The crude product is then purified to remove unreacted precursors and byproducts. openmedscience.com An alternative approach utilizes methylene (B1212753) bis(toluene-4-sulfonate) as the precursor, which reacts with [¹⁸F]fluoride to form the intermediate [¹⁸F]Fluoromethyl 4-methylbenzenesulfonate. This intermediate then reacts with a mixture of DMEA and dimethylformamide (DMF) to yield [¹⁸F]FCH. snmjournals.org

To ensure reproducibility and operator safety, the synthesis of [¹⁸F]FCH is typically performed using automated synthesis modules. nih.govsynthra.com Commercially available systems like the GE TracerLab (including the MX and FX models) and Synthra RNplus are frequently adapted for [¹⁸F]FCH production. snmjournals.orgsynthra.comnih.gov These modules automate the entire process, from the trapping and elution of [¹⁸F]fluoride to the final purification of the product. openmedscience.com

Research has focused on optimizing these automated systems to improve radiochemical yields and purity. Modifications to the reactor vessel design within a GE TracerLab FX(FDG) module, for instance, have been shown to produce high radiochemical purity and reproducible yields of [¹⁸F]FCH. openmedscience.comresearchgate.net Optimization efforts also include refining the purification process, often involving solid-phase extraction (SPE) cartridges, such as silica, C18, and cation-exchange (CM) cartridges, to effectively separate the final product from impurities. nih.govopenmedscience.comsnmjournals.org The entire automated process, including synthesis and purification, can be completed in approximately 35 to 40 minutes. snmjournals.orgnih.gov

Nucleophilic Substitution Approaches for Fluorocholine F-18 Synthesis

Precursor Chemistry and Intermediate Generation in this compound Synthesis

The choice of precursors is a critical factor influencing the efficiency and outcome of the [¹⁸F]FCH synthesis. The most established method uses dibromomethane as the primary precursor for generating the [¹⁸F]fluorobromomethane intermediate. nih.govproquest.com N,N-dimethylaminoethanol (DMAE) serves as the secondary precursor, which is subsequently alkylated by the fluorinated intermediate. nih.govproquest.com

An alternative precursor strategy involves the use of tosylate- or bromate-based ammonium (B1175870) salts. koreascience.kr For example, methylene bis(toluene-4-sulfonate) has been used as a precursor, which upon reaction with [¹⁸F]fluoride, generates the intermediate [¹⁸F]fluoromethyl 4-methylbenzenesulfonate. snmjournals.org This intermediate then undergoes quaternization with DMEA. snmjournals.org The generation of the gaseous intermediate, [¹⁸F]fluorobromomethane, which has a low boiling point, presents a technical challenge in trapping it efficiently for the subsequent reaction step. snmjournals.orgsnmjournals.org

Radiochemical Purity and Molar Activity Assessment for Research Applications of this compound

For research applications, the radiochemical purity and molar activity of [¹⁸F]FCH are paramount. Radiochemical purity refers to the proportion of the total radioactivity present in the form of the desired radiopharmaceutical, [¹⁸F]FCH. High radiochemical purity, typically exceeding 95% and often reaching over 99%, is essential to ensure that observed biological effects are attributable to the tracer itself and not to radioactive impurities. nih.govresearchgate.netcyclotron.nl

Molar activity, defined as the amount of radioactivity per mole of the compound (in GBq/µmol), is another crucial parameter. nih.gov High molar activity is desirable to minimize the mass of the injected compound, thereby reducing the potential for pharmacological effects. Research has demonstrated the production of [¹⁸F]FCH with high molar activity, with reported values exceeding 37 GBq/µmol and in some cases, even 450 GBq/µmol. nih.govsnmjournals.org

The stability of the final product is also assessed over time. Studies have shown that the radiochemical purity of [¹⁸F]FCH can remain within acceptable limits for up to 10 hours after production, allowing for a flexible window for research applications. openmedscience.com

Quality Control Method Development for Research-Grade this compound

Rigorous quality control (QC) is essential to ensure the identity, purity, and quality of research-grade [¹⁸F]FCH. A comprehensive QC regimen typically includes several analytical techniques.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of [¹⁸F]FCH analysis. Radio-HPLC systems equipped with both a radioactivity detector and a UV detector are used to determine radiochemical purity and to identify and quantify non-radioactive chemical impurities. openmedscience.comresearchgate.net Different HPLC columns, such as reversed-phase C18 or ion-exchange columns, can be employed. openmedscience.comresearchgate.net

Gas Chromatography (GC) is another vital tool, primarily used to quantify residual solvents (e.g., acetonitrile, ethanol) and unreacted precursors like DMAE and dibromomethane. researchgate.netnih.gov Validated GC methods have been developed to simultaneously measure these potential impurities with high sensitivity and specificity. nih.gov

Thin-Layer Chromatography (TLC) offers a simpler and faster method for assessing radiochemical purity. researchgate.net Other QC tests include measuring the pH of the final solution, confirming the radionuclide identity by measuring its half-life, and testing for sterility and endotoxins, especially if the tracer is intended for in vivo studies. snmjournals.orgresearchgate.net

Iii. Cellular and Subcellular Metabolism Research of Fluorocholine F 18

Choline (B1196258) Transport Mechanisms and Fluorocholine F-18 Uptake

The entry of ¹⁸F-FCH into cells is a critical first step for its function as an imaging agent. It mimics natural choline and is taken up by cells through choline transporters. patsnap.com These transport systems are often upregulated in cancer cells to meet the high demand for choline required for rapid cell division and membrane synthesis. patsnap.comcyclotron.nl This upregulation is a key factor that allows for the preferential accumulation of ¹⁸F-FCH in malignant tissues compared to normal cells. patsnap.com

The transport of choline, and by extension ¹⁸F-FCH, into cells occurs through several mechanisms:

A low-affinity, sodium-independent transport system. scirp.org

A high-affinity, sodium-dependent transport system. scirp.org

A specific choline transporter protein, such as choline transporter-like protein 1 (CTL1). scirp.orgamegroups.org

Research has shown that in inflammatory conditions, extracellular signals can trigger the transcription of the gene for CTL1 in macrophages, leading to increased choline uptake and phosphatidylcholine synthesis. amegroups.org Similarly, studies on multidrug-resistant glioblastoma cells have demonstrated an overexpression of the high-affinity choline transporter (CHT1), which correlates with increased ¹⁸F-FCH uptake. researchgate.net The transport of ¹⁸F-FCH into tumor cells is an active, carrier-mediated process. cancer.gov

Choline Kinase Pathway Research in Relation to this compound Metabolism

Once inside the cell, ¹⁸F-FCH is metabolized through the Kennedy pathway, the primary route for phosphatidylcholine synthesis. snmjournals.org This pathway begins with the phosphorylation of ¹⁸F-FCH, a reaction catalyzed by the enzyme choline kinase (CK). patsnap.comnih.gov

The initial and rate-limiting step in the metabolism of intracellular ¹⁸F-FCH is its phosphorylation by choline kinase, using adenosine (B11128) triphosphate (ATP), to form ¹⁸F-phosphorylfluorocholine. cancer.govsnmjournals.orgresearchgate.net This process effectively "traps" the radiotracer within the cell, as the phosphorylated form cannot easily exit. openmedscience.com In vitro studies with PC-3 human prostate cancer cells have shown that after a two-hour incubation with ¹⁸F-FCH, approximately 72% of the intracellular radioactivity is in the form of phosphocholine (B91661). nih.gov This rapid phosphorylation is a key reason for the accumulation of the tracer in malignant lesions. snmjournals.org

Following phosphorylation, the resulting ¹⁸F-phosphorylfluorocholine is further metabolized in the Kennedy pathway. The next step involves the reaction of ¹⁸F-phosphorylfluorocholine with cytidine (B196190) triphosphate (CTP), catalyzed by the enzyme CTP:phosphocholine cytidylyltransferase (CCT), to form CDP-¹⁸F-fluorocholine. researchgate.netopenmedscience.com Finally, this intermediate reacts with diacylglycerol (DAG) in a reaction catalyzed by 1,2-diacylglycerol cholinephosphotransferase (CPT1) to be integrated into phosphatidylcholine, a major component of cell membranes. cancer.govnih.gov

This incorporation into the cell membrane's phospholipids (B1166683) ensures the long-term retention of the ¹⁸F label within the cell, which is crucial for PET imaging. patsnap.comcancer.gov Studies have shown that in Ehrlich ascites tumor cells, ¹⁸F-FCH is not only phosphorylated but also integrated into phospholipids, primarily phosphatidylcholine. snmjournals.org

Phosphorylation and Phosphocholine Formation in this compound Metabolism

Enzyme Expression and Regulation Research Relevant to this compound Uptake (e.g., Choline Kinase, Phosphorylcholine-Cytidyl Transferase)

The uptake and retention of ¹⁸F-FCH are heavily influenced by the expression and activity of key enzymes in the choline metabolic pathway. Choline kinase (CK) is frequently upregulated in a wide variety of human tumors, including those of the prostate, breast, lung, and colon. amegroups.orgcancer.govsnmjournals.org This overexpression is a primary driver of the increased ¹⁸F-FCH accumulation in cancer cells compared to normal tissues. patsnap.comsnmjournals.org Research has demonstrated that the substrate specificity of choline kinase is similar for both natural choline and ¹⁸F-FCH. amegroups.org

The enzyme CTP-phosphocholine cytidylyltransferase (CCT), which catalyzes the rate-limiting step in phosphatidylcholine synthesis, is also implicated. nih.gov Overexpression of both choline kinase and CCT has been documented in various cancer types, such as lung cancer, further enhancing the metabolic trapping of ¹⁸F-FCH. amegroups.org

Relationship between this compound Uptake and Cellular Proliferation Dynamics in Research Models

A strong correlation exists between ¹⁸F-FCH uptake and the rate of cellular proliferation. patsnap.comcyclotron.nl Rapidly dividing cells have a high demand for new membrane synthesis, which in turn requires an increased uptake and metabolism of choline. nih.govcyclotron.nl

In vitro studies using various digestive tumoral cell lines have shown that the uptake of ¹⁸F-FCH is directly related to their proliferative capacities. nih.gov This relationship is so direct that ¹⁸F-FCH incorporation has been used as a proxy to measure the cytotoxic effects of therapy. nih.gov In preclinical models of Tuberous Sclerosis Complex (TSC) and Lymphangioleiomyomatosis (LAM), TSC2-deficient cells, which have enhanced phosphatidylcholine synthesis, exhibit rapid uptake of ¹⁸F-FCH. aacrjournals.orgnih.gov However, in these specific models, ¹⁸F-FCH uptake did not directly correlate with the proliferation index (Ki-67%). aacrjournals.org This suggests that while proliferation is a major driver, other factors related to metabolic reprogramming also play a significant role.

Table 1: Research Findings on ¹⁸F-FCH Uptake and Cellular Proliferation

Research Model Key Finding Citation
Digestive Tumoral Cell Lines ¹⁸F-FCH uptake was related to their proliferative capacities in basal conditions. nih.gov
Endocrine Xenografted Mice In vivo studies showed lower uptake of ¹⁸F-FCH in hepatic metastases compared to normal liver cells, suggesting influence from the microenvironment. nih.gov
TSC/LAM Preclinical Models TSC2-deficient cells showed rapid ¹⁸F-FCH uptake, which was suppressed by rapamycin (B549165) treatment, but did not correlate with the Ki-67 proliferation index. aacrjournals.orgnih.govaacrjournals.org
Multidrug-Resistant Glioblastoma Cells Increased ¹⁸F-FCH uptake was found in resistant, more aggressive cell lines compared to sensitive parental cells. researchgate.net

Metabolic Reprogramming in Disease States and its Influence on this compound Uptake

Cancer cells undergo significant metabolic reprogramming to support their growth and survival. dntb.gov.ua This altered metabolism directly impacts ¹⁸F-FCH uptake. For instance, in many cancers, there is a shift towards increased glycolysis and lipid synthesis. The heightened demand for lipids, particularly for cell membrane construction, leads to the upregulation of the choline metabolic pathway. nih.gov

Hypoxia, a common feature of the tumor microenvironment, is known to regulate choline metabolism. nih.gov The transcription factor hypoxia-inducible factor-1α (HIF-1α) can regulate choline kinase-α expression, thereby influencing ¹⁸F-FCH uptake. nih.govmdpi.com Interestingly, studies suggest that hypoxia can also increase the efflux of phosphorylated choline species via HIF-1α-responsive transporters, which could potentially confound the interpretation of ¹⁸F-FCH PET scans. mdpi.com

In inflammatory conditions, such as in vulnerable atherosclerotic plaques, enhanced ¹⁸F-FCH uptake is observed. ahajournals.org This is attributed to the high proliferation of macrophages and the upregulation of choline transporters and choline kinase activity under inflammatory stimuli like tumor necrosis factor-α and hypoxia. ahajournals.org

Metabolic reprogramming in different disease states can lead to varied patterns of ¹⁸F-FCH uptake. In hepatocellular carcinoma (HCC), for example, tumors with low glucose metabolism (and thus low uptake of the common PET tracer ¹⁸F-FDG) may exhibit enhanced fatty acid metabolism and consequently show increased uptake of ¹⁸F-FCH. frontiersin.org Studies in preclinical models of TSC have shown that rapamycin treatment, which inhibits the mTOR pathway central to metabolic regulation, can suppress ¹⁸F-FCH uptake by over 50%. aacrjournals.orgnih.gov This highlights how targeting metabolic pathways can directly influence the imaging signal from ¹⁸F-FCH.

Iv. Preclinical Imaging and in Vivo Research Paradigms Utilizing Fluorocholine F 18

Animal Models for Disease Research with Fluorocholine F-18

Animal models are indispensable for studying human diseases in a controlled environment. The use of ¹⁸F-FCH in conjunction with positron emission tomography (PET) has been pivotal in advancing our understanding of both oncological and non-oncological conditions.

Oncology Research Models (e.g., Prostate Cancer Xenografts, Hepatocellular Carcinoma Models, Brain Tumor Models)

In oncological research, ¹⁸F-FCH is utilized to probe the increased choline (B1196258) metabolism characteristic of many malignancies, which reflects rapid cell proliferation and membrane synthesis. smolecule.comcyclotron.nl

Prostate Cancer Xenografts: Preclinical studies have extensively used mouse xenograft models of prostate cancer to evaluate ¹⁸F-FCH uptake. Both androgen-dependent (e.g., LNCaP, CWR-22) and androgen-independent (e.g., PC-3) human prostate cancer cell lines are implanted in immunodeficient mice. researchgate.netnih.gov Research has shown that ¹⁸F-FCH uptake is significantly higher in prostate cancer cells compared to the commonly used radiotracer ¹⁸F-FDG, particularly in androgen-dependent cells. nih.gov For instance, in vitro studies demonstrated that ¹⁸F-FCH uptake was 849% greater than ¹⁸F-FDG uptake in LNCaP cells. nih.gov These models are crucial for assessing the tracer's ability to detect tumors and for evaluating the effects of therapies, such as antiandrogen treatments. ajronline.orgsnmjournals.org

Hepatocellular Carcinoma (HCC) Models: Animal models have been instrumental in validating ¹⁸F-FCH for HCC imaging. Preclinical investigations in a woodchuck model of naturally occurring HCC indicated that the retention of choline-based tracers in tumors reflects the augmented biosynthesis of phospholipids (B1166683), mainly phosphatidylcholine. Another study utilized an adenomatous polyposis coli (APC) knock-out mouse model which develops HCC, revealing that tumor uptake of ¹⁸F-FCH is strongly influenced by β-catenin activation. researchgate.net These models have also been used for comparative studies, for example, comparing the uptake of ¹⁸F-fluoroethylcholine (a similar tracer) with that of ¹¹C-choline, showing similar uptake patterns that plateau approximately 10 minutes post-injection. researchgate.net

Brain Tumor Models: The utility of ¹⁸F-FCH in neuro-oncology has been explored using models such as the 9L glioma rat model. nih.gov Studies in these models have compared the metabolism of ¹⁸F-FCH to that of [¹⁴C]choline, confirming that ¹⁸F-FCH effectively mimics the uptake and metabolism of natural choline in glioma cells. nih.gov A key advantage of ¹⁸F-FCH in brain tumor imaging is its minimal uptake in normal brain tissue, which provides high tumor-to-background contrast. nih.gov These preclinical findings support the use of ¹⁸F-FCH for delineating high-grade gliomas.

Non-Oncological Disease Research Models (e.g., Skeletal Muscle Atrophy Models, Tuberous Sclerosis Complex and Lymphangioleiomyomatosis Models)

The application of ¹⁸F-FCH extends beyond cancer to other conditions involving altered cellular metabolism.

Skeletal Muscle Atrophy Models: Recent preclinical research has explored the feasibility of using ¹⁸F-FCH PET to evaluate skeletal muscle atrophy. mediso.commdpi.com In a rat model where muscle atrophy was induced by starvation, a significant decrease in ¹⁸F-FCH uptake was observed in the atrophied muscles compared to control animals. mediso.comnih.gov Similar results were found in vitro using serum-starved L6 skeletal muscle cells. nih.govmdpi.com These studies suggest that ¹⁸F-FCH PET could serve as a non-invasive imaging biomarker to track changes in muscle mass and metabolism associated with conditions like sarcopenia and cachexia. mdpi.commdpi.com

Tuberous Sclerosis Complex (TSC) and Lymphangioleiomyomatosis (LAM) Models: TSC is a genetic disorder leading to benign tumors in various organs, and LAM involves lung cell proliferation. nih.gov Preclinical models, including subcutaneous xenografts and pulmonary nodule models using TSC2-deficient cells, have been developed to study these diseases. nih.govaacrjournals.orgaacrjournals.org Research has shown that TSC2-deficient cells have a rapid uptake of ¹⁸F-FCH, which can be visualized by PET. nih.govnih.gov This uptake was significantly suppressed by treatment with rapamycin (B549165), an mTOR inhibitor, demonstrating the potential of ¹⁸F-FCH PET to monitor therapeutic response in TSC and LAM. nih.govaacrjournals.org

Quantitative Imaging Metrics and Their Biological Correlates in Preclinical Studies with this compound

Quantitative analysis of ¹⁸F-FCH PET data allows for an objective assessment of tracer uptake, which can be correlated with underlying biological processes.

Several quantitative metrics are employed in preclinical ¹⁸F-FCH imaging:

Standardized Uptake Value (SUV): This is the most common metric, normalizing tracer concentration to the injected dose and body weight. Both the maximum SUV (SUVmax) and mean SUV (SUVmean) within a region of interest are widely used to quantify tracer accumulation in tumors and other tissues. nih.govmediso.comfrontiersin.orgnih.gov

Tumor-to-Background Ratio (TBR): This ratio compares the tracer uptake in a lesion to that in adjacent normal tissue (e.g., muscle or blood pool), providing a measure of image contrast. nih.gov

Kinetic Modeling Parameters: Dynamic PET scanning allows for more complex kinetic modeling. Parameters such as the transport rate from plasma to tissue (K₁) and the net influx rate (Ki) can be calculated to provide deeper insights into the tracer's metabolic pathway. nih.gov In high-grade gliomas, K₁ and Ki have shown strong correlations with SUVmax. nih.gov

These metrics have been correlated with various biological phenomena:

Cell Proliferation: In prostate cancer, ¹⁸F-FCH uptake has been correlated with the Ki-67 antigen, a marker of cell proliferation. auajournals.org

Enzyme Activity: The increased uptake of ¹⁸F-FCH in malignant tissues is fundamentally linked to the elevated activity of choline kinase, the enzyme that phosphorylates choline, trapping it within the cell. auajournals.org

Phospholipid Synthesis: In HCC, ¹⁸F-FCH uptake reflects the augmented biosynthesis of phosphatidylcholine. Studies have correlated PET data with tissue phospholipid profiles, showing that tumors with high tracer uptake have increased levels of phosphocholine (B91661) and specific highly-saturated phosphatidylcholine species. nih.gov

Inflammation: Increased ¹⁸F-FCH uptake can also be associated with inflammation, likely due to the activation of macrophages which exhibit increased choline transporter expression. ahajournals.orgamegroups.org In studies of brain metastases, ¹⁸F-FCH accumulation was correlated not only with viable tumor but also with the degree of inflammation and reactive gliosis. nih.gov

Muscle Atrophy Markers: In starvation-induced muscle atrophy models, decreased ¹⁸F-FCH uptake was correlated with increased expression of atrophy-related genes, such as Muscle RING-finger protein-1 (MuRF-1) and Atrogin-1. mdpi.comnih.gov

Quantitative MetricDescriptionBiological Correlate Examples
SUVmax / SUVmean Standardized Uptake Value (Maximum / Mean)Cell proliferation (Ki-67), Choline Kinase activity, Muscle atrophy (MuRF-1, Atrogin-1) nih.govauajournals.org
TBR Tumor-to-Background RatioTumor contrast, Delineation of malignant tissue from normal tissue nih.gov
K₁ Perfusion and transport rate constantBlood flow and tracer delivery to tissue nih.gov
Ki Net tracer influx rateOverall rate of tracer uptake and trapping (e.g., phosphorylation) nih.gov
Liver Ratio Uptake ratio relative to liver tissueStandardization of uptake, distinguishing adenoma from hyperplasia frontiersin.orgnih.gov

Preclinical Pharmacokinetics and Biodistribution Investigations of this compound

Understanding the fate of ¹⁸F-FCH in the body is crucial for interpreting imaging studies. Preclinical investigations in animal models, primarily mice and rats, have characterized its pharmacokinetic profile and biodistribution.

Pharmacokinetic studies show that ¹⁸F-FCH is rapidly cleared from the bloodstream following intravenous injection. snmjournals.org The concentration of the tracer in the blood pool decreases quickly within the first few minutes. nih.govahajournals.org Concurrently, the tracer is rapidly distributed to various organs. In both normal and tumor-bearing mice, the biodistribution is nearly static after approximately 10 minutes, indicating that the tracer is quickly taken up and metabolically trapped in tissues with little redistribution over time. snmjournals.org

Biodistribution studies have consistently shown the highest physiological uptake of ¹⁸F-FCH in the kidneys, liver, and spleen. smolecule.comsnmjournals.org Moderate uptake is observed in the pancreas and salivary glands, with lower levels in bone marrow and muscle. amegroups.org This distribution pattern is similar between control animals and those bearing tumors like prostate or breast cancer xenografts. snmjournals.org The high renal uptake is significant as the kidneys are considered the dose-critical organ. snmjournals.org

Organ/TissueTypical Biodistribution FindingReference
Kidneys Highest physiological uptake; dose-critical organ. snmjournals.orgnih.gov
Liver High physiological uptake. snmjournals.orgnih.gov
Spleen High physiological uptake. smolecule.com
Pancreas Moderate physiological uptake.
Brain Very low uptake in normal tissue. nih.gov
Tumors Variable uptake depending on tumor type and grade. smolecule.comresearchgate.net
Blood Rapid clearance. ahajournals.orgsnmjournals.org

Methodologies for in vivo and in vitro Correlative Studies using this compound

A key strength of preclinical ¹⁸F-FCH research is the ability to directly correlate non-invasive in vivo imaging findings with detailed ex vivo and in vitro analyses. This validation is essential for confirming the biological basis of the PET signal.

Common methodologies include:

In vitro Cell Uptake Assays: Cultured cells (e.g., cancer cell lines like PC-3 and LNCaP, or muscle cells like L6) are incubated with ¹⁸F-FCH. nih.govnih.gov The amount of radioactivity taken up by the cells is measured using a gamma counter. This allows for direct comparison of uptake under different conditions (e.g., comparing cancer vs. normal cells, or treated vs. untreated cells) and provides data that can be correlated with in vivo tumor uptake. mdpi.comnih.gov

Histopathology and Immunohistochemistry: Following in vivo PET imaging, tissues of interest (e.g., tumors, muscles) are excised, sectioned, and stained. Histopathological analysis confirms tissue identity (e.g., tumor vs. necrosis), while immunohistochemistry (IHC) uses antibodies to detect specific proteins. For example, ¹⁸F-FCH uptake in tumors has been correlated with IHC staining for proliferation markers (Ki-67) and in atherosclerotic plaques with macrophage markers (CD68). auajournals.orgahajournals.org In TSC models, uptake correlates with mTOR pathway activation markers like phosphorylated S6 (P-S6).

Autoradiography: This technique involves exposing excised tissue sections to a photographic film or phosphor imaging plate. It generates a high-resolution image of the microscopic distribution of the radiotracer within the tissue, allowing for precise localization of uptake to specific cellular structures, which can then be compared with histology. nih.gov

Biochemical Analysis: Tissues can be homogenized and analyzed using advanced biochemical techniques. For instance, liquid chromatography-mass spectrometry (LC-MS) has been used to profile phospholipids in HCC and adjacent liver tissue, demonstrating that high ¹⁸F-FCH uptake on PET scans corresponds to increased levels of phosphocholine and other specific lipid species in the tumor tissue. nih.gov

Metabolic Fate Tracing: To confirm the metabolic pathway, studies have used precursors labeled with stable isotopes, such as [¹⁹F]fluorocholine. The metabolic products in cells or tissues can then be identified using techniques like nuclear magnetic resonance (NMR) spectroscopy, validating that FCH is incorporated into lipids in a manner consistent with the choline kinase pathway. aacrjournals.org

These correlative approaches provide a robust framework for validating ¹⁸F-FCH as an imaging biomarker and for elucidating the molecular mechanisms that underpin its uptake in various disease states.

V. Comparative Research of Fluorocholine F 18 with Other Radiotracers in Preclinical Contexts

Comparative Analysis with Carbon-11 (B1219553) Choline (B1196258) in Research Models

The development of [18F]FCH was largely driven by the logistical limitations of Carbon-11 ([11C]C) labeled choline. The short half-life of 11C (approximately 20 minutes) necessitates an on-site cyclotron, restricting its widespread use. In contrast, the longer half-life of 18F (approximately 110 minutes) allows for centralized production and distribution. nih.gov

Preclinical studies have demonstrated that [18F]FCH and [11C]Choline exhibit similar metabolic pathways and biodistribution. nih.govcapes.gov.br Both tracers are taken up by cells via choline transporters and are subsequently phosphorylated by choline kinase, a process that traps the radiotracer intracellularly. nih.gov This metabolic trapping is a key principle behind their use in imaging regions of high cell proliferation, such as tumors.

In a comparative study using a 9L glioma rat model, both [18F]FCH and [14C]choline (used as a surrogate for 11C-choline) showed analogous metabolic fates under both normal and low-oxygen conditions. nih.govcapes.gov.br After 5 minutes in a normal oxygen environment, the majority of both tracers were found in their phosphorylated form. nih.gov Biodistribution analysis in these rats revealed high uptake of both tracers in the kidneys and liver, with no significant differences in the radioactivity levels between the two tracers in the organs studied, suggesting a high degree of biological similarity. nih.gov

Interactive Data Table: Comparison of [18F]FCH and [11C]Choline in a 9L Glioma Rat Model

Feature[18F]Fluorocholine (FCH)[11C]Choline (surrogate [14C]choline)Reference
Primary Uptake Organs Kidney, LiverKidney, Liver nih.gov
Metabolic Trapping PhosphorylationPhosphorylation nih.gov
Metabolism in Normoxia Predominantly phosphorylated after 5 minPredominantly phosphorylated after 5 min nih.gov
Oxidation in Liver SlowerFaster nih.gov
Lipid Incorporation (Lung) SlowerFaster nih.gov
Biological Equivalence Considered a good biological analogNative compound nih.govnih.gov

Comparative Analysis with Fluorocholine F-18 and [18F]Fluoroacetate (FACE) in Preclinical Studies

[18F]Fluoroacetate ([18F]FACE) is a PET tracer that provides insights into mitochondrial metabolism. A comparative analysis with [18F]FCH is particularly relevant in disease models where both cell membrane turnover and energy metabolism are dysregulated, such as in Tuberous Sclerosis Complex (TSC) and Lymphangioleiomyomatosis (LAM). nih.govaacrjournals.orgaacrjournals.orgaacrjournals.orgnih.govaacrjournals.org

Preclinical studies in models of TSC, characterized by TSC2-deficient cells, have shown that these cells exhibit rapid uptake of both [18F]FCH and [18F]FACE. nih.govaacrjournals.orgaacrjournals.orgaacrjournals.orgnih.govaacrjournals.org This allows for the visualization of TSC2-deficient tumors, including subcutaneous xenografts and pulmonary nodules, using PET imaging. nih.govaacrjournals.orgaacrjournals.orgaacrjournals.orgnih.govaacrjournals.org

A key finding from these studies is the differential response to therapy. Treatment with rapamycin (B549165), an mTOR inhibitor, significantly suppressed the standardized uptake value (SUV) of [18F]FCH in tumors by over 50%. nih.govaacrjournals.orgaacrjournals.orgaacrjournals.orgnih.govaacrjournals.org In contrast, the uptake of [18F]FACE remained insensitive to rapamycin treatment. nih.govaacrjournals.org This suggests that while [18F]FCH uptake is linked to mTORC1-dependent phosphatidylcholine synthesis, [18F]FACE uptake reflects mitochondrial accumulation via inhibition of the TCA cycle enzyme aconitase, a pathway not suppressed by rapamycin. nih.govaacrjournals.org

Interactive Data Table: [18F]FCH vs. [18F]FACE in TSC Preclinical Models

Feature[18F]Fluorocholine (FCH)[18F]Fluoroacetate (FACE)Reference
Cellular Process Imaged Phosphatidylcholine Synthesis (Kennedy Pathway)Mitochondrial Metabolism (TCA Cycle) nih.govaacrjournals.orgaacrjournals.org
Uptake in TSC2-deficient cells RapidRapid nih.govaacrjournals.orgaacrjournals.orgaacrjournals.orgnih.govaacrjournals.org
Effect of Rapamycin Treatment >50% Suppression of SUVInsensitive, no decrease in SUV nih.govaacrjournals.orgaacrjournals.orgaacrjournals.orgnih.govaacrjournals.org
Potential Application Monitoring response to mTORC1 inhibitorsMeasuring whole-body tumor burden and metabolic activity nih.govaacrjournals.org

Comparative Analysis with this compound and [18F]Fluorodeoxyglucose (FDG) in Specific Preclinical Models

[18F]Fluorodeoxyglucose ([18F]FDG) is the most widely used PET tracer in oncology, imaging glucose metabolism. Comparisons between [18F]FCH and [18F]FDG in preclinical models have yielded context-dependent results, particularly in prostate cancer and hepatocellular carcinoma (HCC). nih.govnih.gov

In preclinical models of prostate cancer, [18F]FCH has demonstrated advantages over [18F]FDG. In vitro studies with androgen-dependent (LNCaP) and androgen-independent (PC-3) prostate cancer cells showed significantly higher uptake of [18F]FCH compared to [18F]FDG. nih.gov Specifically, [18F]FCH uptake was 849% greater in LNCaP cells and 60% greater in PC-3 cells. nih.gov However, in nude mice with PC-3 xenografts, [18F]FDG uptake was found to be equal to or greater than [18F]FCH uptake. nih.gov This discrepancy between in vitro and in vivo animal models highlights the complexity of tracer kinetics in a whole-organism system. Despite the xenograft findings, clinical studies in humans have shown a 2- to 4-fold higher uptake of [18F]FCH in prostate tumors, suggesting that the preclinical cell culture data may be more predictive of clinical utility in this specific cancer type. nih.gov

In models of atherosclerotic plaques, another area of research, [18F]FCH showed a better correlation with fatty streak areas in the aorta of apolipoprotein E-deficient mice compared to [18F]FDG, suggesting its potential for imaging plaque inflammation. ahajournals.org

For hepatocellular carcinoma (HCC), preclinical and clinical data suggest a complementary role for the two tracers. waocp.orgfrontiersin.orgsnmjournals.org Well-differentiated HCC often shows higher [18F]FCH uptake, reflecting active cell membrane synthesis, while poorly differentiated tumors tend to be more avid for [18F]FDG, indicating a switch to glycolytic metabolism. waocp.orgfrontiersin.orgsnmjournals.org

Interactive Data Table: [18F]FCH vs. [18F]FDG in Prostate Cancer Preclinical Models

ModelFindingReference
LNCaP Cells (in vitro) [18F]FCH uptake was 849% greater than [18F]FDG. nih.gov
PC-3 Cells (in vitro) [18F]FCH uptake was 60% greater than [18F]FDG. nih.gov
PC-3 Xenografts (in vivo) [18F]FDG uptake was equal to or greater than [18F]FCH. nih.gov
Murine Atherosclerotic Plaques [18F]FCH showed a stronger correlation with plaque areas than [18F]FDG. ahajournals.org

Evaluation of Complementary Metabolic Information from Multi-Tracer Approaches in Preclinical Research

The distinct metabolic pathways interrogated by different radiotracers have led to the exploration of multi-tracer PET imaging in preclinical research to gain a more comprehensive understanding of tumor biology. frontiersin.orgsnmjournals.orgresearchgate.net The combination of [18F]FCH and [18F]FDG, for example, can provide a more complete picture of a tumor's metabolic phenotype, capturing both lipid and glucose metabolism. frontiersin.orgsnmjournals.orgresearchgate.net

In preclinical models of low-grade glioma, it has been suggested that a dual-tracer approach with [18F]FCH and [18F]FDG could improve the sensitivity of PET imaging. researchgate.net [18F]FCH can delineate tumor areas with high cell membrane turnover, while [18F]FDG highlights regions of increased glucose metabolism. researchgate.net By combining the information from both tracers, it may be possible to better characterize tumor heterogeneity. researchgate.net

The ability to perform sequential or even simultaneous dual-tracer PET acquisitions in preclinical settings opens up new avenues for investigating complex biological processes in vivo. This approach allows for the co-registration of images, providing a spatially correlated map of different metabolic activities within the same animal model, which can be crucial for understanding tumor biology and developing more effective therapeutic strategies.

Vi. Mechanistic Insights and Theoretical Frameworks for Fluorocholine F 18 Research

Role of Lipid Metabolism in Fluorocholine F-18 Uptake

The uptake of ¹⁸F-FCH is fundamentally tied to lipid metabolism, as choline (B1196258) is a precursor for the synthesis of phosphatidylcholine (PC), a major component of cell membranes. patsnap.comcancer.govthieme-connect.com In states of high cellular proliferation, such as in cancerous tissues, there is an increased demand for PC to build new cell membranes. patsnap.comcancer.govnih.gov This heightened demand leads to the upregulation of choline transport and phosphorylation, the initial steps in the Kennedy pathway for PC synthesis. patsnap.comsnmjournals.org

¹⁸F-FCH mimics natural choline and is transported into the cell by choline transporters. cancer.gov Once inside, it is phosphorylated by the enzyme choline kinase (CK) to form ¹⁸F-phosphorylfluorocholine. cancer.govsnmjournals.org This phosphorylated form is trapped within the cell, leading to the accumulation of the radiotracer in metabolically active tissues. snmjournals.org The activity of choline kinase is often elevated in tumor cells, further contributing to the enhanced uptake of ¹⁸F-FCH. cancer.govsnmjournals.orgauajournals.org

The following table summarizes the relationship between metabolic conditions and ¹⁸F-FCH uptake in different research models.

Research ModelMetabolic ConditionObserved ¹⁸F-FCH UptakeReference
Starved L6 cells (in vitro)Muscle atrophyDecreased mdpi.com
Starvation-induced rat model (in vivo)Muscle atrophyDecreased mdpi.commediso.com
Human prostate cancer cells (PC-3)High proliferationIncreased snmjournals.org
Glioblastoma cells (U87MG)Drug resistance, high proliferationIncreased researchgate.net
Tuberous Sclerosis Complex (TSC) tumor xenograftsEnhanced phospholipid synthesisIncreased aacrjournals.org

Phospholipid Profiling and Metabolic Fate Correlation in this compound Research

The metabolic fate of ¹⁸F-FCH within the cell is predominantly its incorporation into phospholipids (B1166683). nih.gov Studies correlating ¹⁸F-FCH positron emission tomography (PET) imaging data with phospholipid profiling of tissue samples have provided deeper insights into the mechanisms of tracer uptake. amegroups.orgnih.gov

In a study on hepatocellular carcinoma (HCC), researchers performed liquid chromatography-mass spectrometry on tumor and adjacent liver tissues to quantify different molecular species of phosphatidylcholine. amegroups.orgnih.govnih.gov The results revealed significantly higher levels of phosphocholine (B91661), CDP-choline, and highly saturated phosphatidylcholine species in HCC tumors compared to the surrounding liver tissue. nih.govnih.gov This finding supports the concept that many HCC tumors rely on de novo fatty acid synthesis for building their phospholipid membranes. nih.gov

A principal component analysis of the phospholipid profiles identified two main factors. One factor (PCF1) was associated with poly-unsaturated fatty acids, while the other (PCF2) corresponded to highly-saturated phosphatidylcholines. nih.govnih.gov Crucially, only PCF2 showed a significant correlation with the tumor-to-liver ¹⁸F-FCH uptake ratio. nih.govnih.gov This indicates that the enhanced uptake of ¹⁸F-FCH in these tumors is directly linked to the synthesis of saturated phospholipids, a hallmark of altered lipid metabolism in cancer. nih.gov

The table below presents a simplified overview of the correlation found between phospholipid components and ¹⁸F-FCH uptake in HCC research.

Phospholipid ComponentCorrelation with ¹⁸F-FCH Uptake RatioSignificanceReference
Highly-saturated phosphatidylcholines (PCF2)Positive (ρ = 0.59)p < 0.0005 nih.govnih.gov
Poly-unsaturated fatty acids (PCF1)Not significant- nih.govnih.gov

These findings underscore that ¹⁸F-FCH is not just a marker of choline transport but reflects the downstream metabolic pathway of phospholipid synthesis. amegroups.org

Investigating Substrate Specificity of Choline Kinase for this compound

The enzyme choline kinase (CK) is a critical determinant of ¹⁸F-FCH accumulation in cells. cancer.govsnmjournals.orgauajournals.org Its function is to phosphorylate choline, the first committed step in the CDP-choline pathway. snmjournals.org The efficiency with which CK recognizes and phosphorylates ¹⁸F-FCH is a key aspect of the tracer's utility.

Research has shown that ¹⁸F-FCH is an avid substrate for choline kinase. snmjournals.org Studies comparing ¹⁸F-FCH to natural choline have found that its in vitro phosphorylation rates are comparable. snmjournals.org The transport efficiency of ¹⁸F-FCH is also similar to that of C-11 labeled native choline. amegroups.orgnih.govamegroups.org

Investigations into the substrate specificity of choline kinase have revealed that certain structural features of the choline molecule are essential. Studies using yeast choline kinase have shown that the two methyl groups and the hydroxylethyl side chain are critical for recognition, while the third methyl group can be replaced with a longer alkyl group. snmjournals.org This provides a molecular basis for why fluorinated analogs like ¹⁸F-FCH can effectively serve as substrates for the enzyme.

In cultured PC-3 human prostate cancer cells, the uptake and phosphorylation of ¹⁸F-FCH were inhibited by a known choline kinase inhibitor, demonstrating the specific role of this enzyme in the tracer's accumulation. nih.gov Furthermore, after incubation with ¹⁸F-FCH, a significant portion of the intracellular radioactivity was found in the form of ¹⁸F-phosphorylfluorocholine, confirming its metabolic trapping due to phosphorylation. snmjournals.orgnih.gov

The following table summarizes the key findings regarding the interaction of ¹⁸F-FCH with choline kinase.

FindingResearch Model/MethodImplicationReference
Comparable phosphorylation rates to natural cholineIn vitro assays¹⁸F-FCH is an effective mimic of choline for CK. snmjournals.org
Similar transport efficiency to ¹¹C-cholineComparative studies¹⁸F-FCH is efficiently taken up by cells. amegroups.orgnih.govamegroups.org
Inhibition of uptake by CK inhibitor (HC-3)Cultured PC-3 cellsConfirms the essential role of CK in ¹⁸F-FCH accumulation. nih.gov
Accumulation as ¹⁸F-phosphorylfluorocholineCultured PC-3 cellsDemonstrates metabolic trapping via phosphorylation. snmjournals.orgnih.gov

Choline Deficiency and its Impact on this compound Uptake in Research Models

Choline deficiency is a physiological state that can significantly impact cellular metabolism, including lipid metabolism and muscle function. mdpi.com Research has explored how choline deficiency affects the uptake of ¹⁸F-FCH, providing further insights into the tracer's relationship with metabolic pathways.

In a study investigating muscle atrophy, it was noted that choline deficiency can lead to muscle loss. mdpi.com This condition accelerates fat metabolism and the breakdown of proteins. mdpi.com The study demonstrated that in a state of starvation, which can induce a relative choline-deficient state due to increased metabolic demand, the uptake of ¹⁸F-FCH in muscle cells was significantly reduced. mdpi.commediso.com This suggests that under conditions of nutrient deprivation and altered metabolism, the cellular machinery for choline uptake and incorporation is downregulated.

The standardized uptake value (SUV), a semi-quantitative measure of tracer accumulation, was found to be significantly lower in the muscle tissue of starved rats compared to a control group. mdpi.commediso.com This in vivo finding was corroborated by in vitro experiments with starved L6 muscle cells, which also showed reduced ¹⁸F-FCH uptake over time. mdpi.com

The table below presents the findings on the impact of a starvation-induced state, which can be considered a model of relative choline deficiency, on ¹⁸F-FCH uptake.

Research ModelConditionMean SUV (Standardized Uptake Value)Impact on ¹⁸F-FCH UptakeReference
Rat model of muscle atrophyUntreated0.37 ± 0.07- mdpi.commediso.com
Starved0.26 ± 0.06Decreased mdpi.commediso.com
L6 muscle cellsUntreatedHigher uptake- mdpi.com
StarvedSignificantly reduced uptakeDecreased mdpi.com

Vii. Emerging Research Applications and Methodological Advancements for Fluorocholine F 18

Development of Novel Fluorocholine F-18 Analogues for Research

The foundational structure of this compound has inspired the creation of several new analogues, each designed to offer improved biological targeting or imaging characteristics. The pursuit of novel analogues is driven by the desire for tracers with better substrate specificity for key enzymes like choline (B1196258) kinase, which is often upregulated in cancerous cells. amegroups.orgamegroups.cn

Early research compared [¹⁸F]fluorocholine (FCH) with other closely related molecules, such as [¹⁸F]fluoromethyl-methylethyl-2-hydroxyethylammonium (FMEC), [¹⁸F]fluoroethyl-dimethyl-2-hydroxyethylammonium (FEC), and [¹⁸F]fluoropropyl-dimethyl-2-hydroxyethylammonium (FPC). nih.gov In vitro studies using yeast choline kinase revealed that FCH and FMEC had phosphorylation rates similar to natural choline. nih.gov However, the phosphorylation rates for FEC and FPC were significantly lower. nih.gov In studies with cultured PC-3 human prostate cancer cells, the accumulation of FCH and FPC was comparable to choline, while FEC uptake was considerably lower. nih.gov These findings suggest that while FCH is a robust probe for choline uptake and phosphorylation, analogues like FEC and FPC may have less favorable biological compatibility. nih.gov

The development of these analogues is a critical area of research, as even small molecular modifications can significantly impact the tracer's transport efficiency and interaction with target enzymes, ultimately influencing its effectiveness as an imaging agent. amegroups.orgamegroups.cn

Integration of this compound with Advanced Preclinical Imaging Modalities (e.g., PET/CT, PET/MRI)

The integration of Positron Emission Tomography (PET) with anatomical imaging modalities like Computed Tomography (CT) and Magnetic Resonance Imaging (MRI) has revolutionized preclinical research. The use of ¹⁸F-FCH in these hybrid systems provides a powerful tool for visualizing and quantifying biological processes in living subjects with high spatial and temporal resolution.

PET/CT: The combination of ¹⁸F-FCH PET with CT allows for the precise anatomical localization of areas with high tracer uptake. This is particularly valuable in oncology research for identifying and staging various cancers, including prostate cancer, hepatocellular carcinoma, and brain tumors. patsnap.comnih.gov For instance, in preclinical models of tuberous sclerosis complex (TSC) and lymphangioleiomyomatosis (LAM), ¹⁸F-FCH PET/CT has been used to visualize and measure the metabolic activity of TSC2-deficient tumors. nih.govaacrjournals.org Studies have shown that these tumors exhibit rapid uptake of ¹⁸F-FCH, which can be suppressed with treatments like rapamycin (B549165). nih.govaacrjournals.org Furthermore, ¹⁸F-FCH PET/CT has been investigated in models of skeletal muscle atrophy, where it can track changes in choline levels in muscles. mdpi.commediso.com

PET/MRI: The fusion of ¹⁸F-FCH PET with MRI offers superior soft-tissue contrast compared to PET/CT, enhancing the characterization of lesions. snmjournals.orgresearchgate.net In prostate cancer research, ¹⁸F-choline PET/MRI has been shown to improve the identification of clinically significant cancers compared to MRI alone. snmjournals.org The high resolution of MRI aids in the precise targeting of biopsies, and the addition of PET data can provide valuable metabolic information. snmjournals.orgnih.gov Recent technological advancements, such as time-of-flight (TOF) and regularized iterative reconstruction algorithms, are further improving the quantitative accuracy and image quality of PET/MRI. researchgate.net

The table below summarizes the application of ¹⁸F-FCH with these advanced imaging modalities in various research contexts.

ModalityResearch ApplicationKey Findings
PET/CT Oncology (Prostate, Liver, Brain Cancers)Accurate localization and staging of tumors. patsnap.comnih.gov
Tuberous Sclerosis Complex (TSC) / LAMVisualization of metabolically active TSC2-deficient tumors. nih.govaacrjournals.org
Skeletal Muscle AtrophyTracking of choline level changes in atrophied muscle. mdpi.commediso.com
HyperparathyroidismSuperior localization of hyperfunctioning parathyroid glands compared to conventional imaging. mdpi.comsnmjournals.orgnih.gov
PET/MRI Prostate CancerImproved detection of significant prostate cancer and guidance for targeted biopsies. snmjournals.org
Primary HyperparathyroidismHigh diagnostic accuracy for localizing parathyroid adenomas. nih.gov

Advancements in Radiotracer Kinetic Modeling for this compound Research Applications

Radiotracer kinetic modeling provides a sophisticated method to quantify the physiological processes underlying the uptake of ¹⁸F-FCH observed in PET images. By analyzing the dynamic changes in tracer concentration over time, researchers can derive quantitative parameters that reflect processes such as perfusion, transport, and metabolic trapping.

A significant area of research has been the application of kinetic modeling to understand ¹⁸F-FCH uptake in high-grade gliomas (HGGs). nih.govle.ac.uknih.gov Studies have shown that the uptake kinetics of ¹⁸F-FCH in HGGs are best described by a near-irreversible two-tissue compartment model. nih.govle.ac.ukresearchgate.net This model yields key parameters such as K₁, representing the perfusion-transport constant, and Kᵢ, the net influx rate. nih.govnih.gov Importantly, these kinetic parameters have shown a strong correlation with more conventional static PET metrics like the maximum and mean Standardized Uptake Value (SUVmax and SUVmean) and the tumor-to-background ratio (TBR). nih.govresearchgate.net This validation provides a rational basis for the use of simpler static measures in clinical settings. nih.govle.ac.uk

Furthermore, kinetic modeling has been employed to investigate the potential of ¹⁸F-FCH to differentiate between tumor recurrence and radiation necrosis in preclinical models of glioma, although with mixed results. researchgate.netplos.org In one study involving a rat model, ¹⁸F-FCH PET did not allow for clear discrimination between glioblastoma and radiation necrosis, partly due to the rapid oxidation of the tracer, which complicates data interpretation. researchgate.netplos.org

The table below presents key kinetic parameters and their significance in ¹⁸F-FCH research.

Kinetic ParameterDescriptionResearch Application
K₁ Perfusion-transport constantQuantifies the rate of tracer delivery and transport into tissue. nih.govnih.gov
k₂ Rate constant for tracer transport from tissue back to bloodReflects the efflux of the tracer.
k₃ Rate constant for tracer phosphorylationRepresents the rate of metabolic trapping. researchgate.net
Kᵢ Net influx rate (K₁*k₃/(k₂+k₃))Overall rate of tracer accumulation in the tissue. nih.govresearchgate.net

Investigational Studies on this compound for Imaging Pathological Conditions in Research Models

Beyond its established uses, ¹⁸F-FCH is being explored as an imaging biomarker in a variety of other pathological conditions in preclinical research models.

One notable area of investigation is in metabolic disorders. In preclinical models of Tuberous Sclerosis Complex (TSC) and Lymphangioleiomyomatosis (LAM), ¹⁸F-FCH PET has been used to assess the metabolic activity of lesions driven by mTOR hyperactivation. nih.govaacrjournals.orgaacrjournals.org Studies have demonstrated that TSC2-deficient cells exhibit increased uptake of ¹⁸F-FCH, which can be visualized in both subcutaneous tumors and pulmonary nodules. nih.govaacrjournals.org This suggests that ¹⁸F-FCH could serve as a non-invasive biomarker to monitor disease progression and response to therapy. nih.gov

Another emerging application is in the study of muscle atrophy. In a rat model of starvation-induced muscle atrophy, ¹⁸F-FCH PET/CT was used to evaluate changes in choline levels in skeletal muscle. mdpi.commediso.com The study found lower ¹⁸F-FCH uptake in the atrophied muscle of starved rats compared to control animals, indicating its potential as a diagnostic tool for muscle wasting conditions. mdpi.commediso.com

Furthermore, ¹⁸F-FCH is being investigated in the context of liver cancer to predict response to immunotherapy. cancer.gov A clinical trial is currently evaluating the use of ¹⁸F-FCH PET/CT in conjunction with liquid biopsies to predict how patients with hepatocellular carcinoma will respond to standard immunotherapy treatments. cancer.gov

These investigational studies highlight the versatility of ¹⁸F-FCH as a research tool and open up new avenues for its application in understanding and managing a broader range of diseases.

Q & A

Q. Q1. What experimental parameters significantly influence the radiochemical yield (RCY) of Fluorocholine F-18 synthesis?

The RCY of this compound is highly sensitive to precursor labeling conditions. Prolonged reduced-pressure conditions prior to precursor labeling can reduce RCY by up to 15%, likely due to solvent evaporation and precursor degradation. Optimal pressure and reaction time must be calibrated to balance precursor stability and labeling efficiency .

Q. Q2. How does choline kinase activity influence this compound uptake in hypermetabolic tissues?

this compound uptake is driven by overexpression of choline kinase in hyperproliferative cells (e.g., tumors, hyperfunctioning parathyroid glands). This enzyme phosphorylates choline, trapping it intracellularly. Studies in parathyroid adenomas show a direct correlation between choline kinase activity and PET/CT signal intensity, making it a biomarker for cellular proliferation .

Basic Research: Diagnostic Performance Validation

Q. Q3. What are the pooled sensitivity and specificity of this compound PET/CT for parathyroid adenoma localization?

Meta-analyses of 272 patients with hyperparathyroidism (HPT) report pooled sensitivity of 0.90 (95% CI: 0.86–0.94) and specificity of 0.94 (95% CI: 0.90–0.96). However, heterogeneity in specificity (I²=79.8) suggests variability in study designs or patient cohorts, such as differences in serum vitamin D or creatinine levels .

Q. Q4. How does this compound compare to Tc-99m MIBI SPECT/CT for parathyroid imaging?

this compound PET/CT outperforms Tc-99m MIBI in sensitivity (90% vs. 65–75%), particularly in cases with inconclusive conventional imaging. The superior spatial resolution of PET/CT and reduced false-negative rates make it preferable for preoperative localization .

Advanced Research: Methodological Challenges

Q. Q5. How can researchers address heterogeneity in meta-analyses of this compound diagnostic performance?

Heterogeneity in specificity (I²=79.8) arises from variables like imaging protocols, tracer dosage (10–250 MBq), and patient demographics. Meta-regression models recommend stratifying studies by serum biomarkers (e.g., PTH levels) and standardizing imaging protocols to reduce variability .

Q. Q6. What are the limitations of using this compound PET/CT for liver cancer imaging?

While this compound shows promise in hepatocellular carcinoma (HCC), its uptake overlaps with benign cirrhotic nodules. Methodological refinements, such as dual-time-point imaging or combining with AFP biomarker levels, can improve specificity. Comparative studies with FDG PET/CT are needed to validate clinical utility .

Advanced Research: Comparative and Cost-Effectiveness Studies

Q. Q7. How does this compound compare to PSMA-targeted tracers (e.g., F-18 PSMA-1007) in prostate cancer recurrence?

In a Phase III trial, F-18 PSMA-1007 detected pelvic lymph node and bone metastases in 92% of cases vs. 68% for this compound. However, Fluorocholine remains cost-effective in regions with limited PSMA availability, particularly for low-PSA recurrences (<2 ng/mL) .

Q. Q8. Is first-line this compound PET/CT cost-effective for primary hyperparathyroidism?

European cost-effectiveness models show first-line Fluorocholine PET/CT reduces expenses by 20% compared to second-line use after Tc-99m MIBI. Savings arise from reduced need for multiple imaging studies and shorter preoperative workflows. However, reimbursement policies and tracer availability vary globally .

Advanced Research: Pharmacokinetic and Modeling Approaches

Q. Q9. How can arterial-venous (A-V) concentration differences bias this compound PET quantification?

Input function modeling must account for A-V differences in tracer extraction (E) and transit time (ΔT). Simulations show venous sampling introduces a 12–18% underestimation in Logan plot analysis. Arterial sampling or correction algorithms (e.g., β-washout rate modeling) are recommended for kinetic studies .

Q. Q10. What novel applications of this compound are emerging beyond oncology?

Preclinical studies highlight its potential in assessing phosphatidylcholine metabolism in tuberous sclerosis complex (TSC) and lymphangioleiomyomatosis (LAM). Dynamic PET imaging can quantify choline kinase activity in these disorders, offering a pathway for therapeutic monitoring .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.